molecular formula C13H19N3O2 B6186419 benzyl N-(1,4-diazepan-6-yl)carbamate CAS No. 2639414-51-8

benzyl N-(1,4-diazepan-6-yl)carbamate

Cat. No.: B6186419
CAS No.: 2639414-51-8
M. Wt: 249.3
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Description

Benzyl N-(1,4-diazepan-6-yl)carbamate is a chemical compound with the molecular formula C16H20N4O2. It is classified as a carbamate and belongs to a family of compounds that have various applications in different fields, such as pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzyl N-(1,4-diazepan-6-yl)carbamate involves a series of organic synthesis stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

As of now, this compound is not widely used in industrial production or large-scale applications. The methods for its industrial production would likely involve optimization of the laboratory synthesis procedures to scale up the production while maintaining the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1,4-diazepan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The benzyl group or the carbamate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce amines .

Scientific Research Applications

Benzyl N-(1,4-diazepan-6-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which benzyl N-(1,4-diazepan-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(1,4-diazepan-6-yl)carbamate: The compound itself.

    Other Carbamates: Compounds with similar structures but different functional groups or substituents.

    1,4-Diazepane Derivatives: Compounds with the 1,4-diazepane ring but different substituents.

Uniqueness

This compound is unique due to its specific combination of the benzyl group, the 1,4-diazepane ring, and the carbamate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

2639414-51-8

Molecular Formula

C13H19N3O2

Molecular Weight

249.3

Purity

95

Origin of Product

United States

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